The exact mass of the compound Histrelin is 1322.66726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l at 25 °c (est) /miscible/. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Supplementary Records. It belongs to the ontological category of oligopeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Understanding the Hypothalamic-Pituitary-Gonadal Axis (HPGA): Histrelin can be used to study the function of the HPGA, a complex hormonal system that regulates reproduction. Researchers can use histrelin to assess the responsiveness of the pituitary gland to GnRH stimulation and evaluate the feedback mechanisms within the HPGA. Source: Physiology, by Linda S. Costanzo:
Cancer Research: Certain cancers, such as prostate and breast cancer, are dependent on sex hormones for growth. Histrelin's ability to suppress sex hormone production makes it a potential therapeutic approach in these cancers. Researchers can use histrelin in pre-clinical studies to understand its effect on cancer cell growth and proliferation. Source: The Endocrine System, by S. S. Nussey and Andrew P. Foster:
Treatment Development for Fertility Disorders: While histrelin can suppress fertility, it can also be used to treat certain infertility disorders. For example, researchers can use histrelin to regulate ovulation timing in some in vitro fertilization (IVF) protocols. Source: Current Diagnosis & Treatment: Obstetrics & Gynecology, by Alan H. DeCherney:
Pubertal Suppression: Histrelin is being investigated for its potential use in pubertal suppression for transgender youth. By suppressing sex hormones, it can delay the development of secondary sex characteristics and allow for further exploration of gender identity. Source: Pubertal Suppression in Transgender Youth: )
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
H50H3S3W74
Sequence
XHWSYXLRP
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.; H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Livertox Summary
Histrelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of production of testosterone (in men) and estrogen (in women) and is used predominantly to treat advanced prostate cancer. Histrelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.
Drug Classes
Antineoplastic Agents
Therapeutic Uses
Gonadotropin-Releasing Hormone agonist /Histrelin/ is indicated in the palliative treatment of advanced prostate cancer. /Included in US product label/ /Histrelin/ is a gonadotropin releasing hormone (GnRH) agonist indicated for the treatment of children with central precocious puberty (CPP). /Included in US product label/
Pharmacology
Histrelin is a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production.
ATC Code
L - Antineoplastic and immunomodulating agents L02 - Endocrine therapy L02A - Hormones and related agents L02AE - Gonadotropin releasing hormone analogues L02AE05 - Histrelin
Mechanism of Action
Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin). Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL). Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment. The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis.
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Gonadotropin-releasing hormone GNRHR [HSA:2798] [KO:K04280]
Vapor Pressure
0 mm Hg at 25 °C (est)
Pictograms
Health Hazard
Other CAS
76712-82-8
Associated Chemicals
Histrelin acetate; 220810-26-4
Wikipedia
Histrelin acetate Histrelin
FDA Medication Guides
Supprelin LA Histrelin Acetate IMPLANT;SUBCUTANEOUS ENDO PHARM 11/08/2019
Drug Warnings
/Histrelin is contraindicated in patients with/ known hypersensitivity to histrelin or any ingredient in the formulation, other gonadotropin-releasing hormone (GnRH) agonists, or GnRH. Like other GnRH agonists, histrelin causes a transient increase in serum testosterone concentrations during the first week of treatment. Worsening of signs and/or symptoms of prostate cancer and/or development of new manifestations (e.g., bone pain, neuropathy, hematuria, ureteral or bladder outlet obstruction) may occur during the first few weeks of therapy. Cases of ureteral obstruction and spinal cord compression, which may contribute to paralysis with or without fatal complications, have been reported with GnRH agonists. Patients with metastatic vertebral lesions and/or urinary tract obstruction should be closely observed during the first few weeks of therapy. If spinal cord compression or renal impairment develops, standard treatment of these complications should be instituted. Anaphylactic reactions have been reported with synthetic gonadotropin-releasing hormone (GnRH) or GnRH agonists. For more Drug Warnings (Complete) data for HISTRELIN (16 total), please visit the HSDB record page.
Biological Half Life
The mean terminal half-life of the drug following subcutaneous injection of a single 500-ug dose was approximately 3.92 hours in healthy men.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
J.E.F. Rivier, W.W. Vale Jr., EP 21620; eidem, US 4244946 (both 1981 to Salk Institute)
General Manufacturing Information
Synthetic nonapeptide agonist analog of LH-RH.
Analytic Laboratory Methods
Analyte: histrelin; matrix: solutions; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm and 280 nm
1: Lewis KA, Goldyn AK, West KW, Eugster EA. A single histrelin implant is effective for 2 years for treatment of central precocious puberty. J Pediatr. 2013 Oct;163(4):1214-6. doi: 10.1016/j.jpeds.2013.05.033. Epub 2013 Jul 1. PubMed PMID: 23809043.
2: Gillis D, Karavani G, Hirsch HJ, Strich D. Time to menarche and final height after histrelin implant treatment for central precocious puberty. J Pediatr. 2013 Aug;163(2):532-6. doi: 10.1016/j.jpeds.2013.01.021. Epub 2013 Feb 26. PubMed PMID: 23485026.
3: Lewis KA, Eugster EA. Random luteinizing hormone often remains pubertal in children treated with the histrelin implant for central precocious puberty. J Pediatr. 2013 Mar;162(3):562-5. doi: 10.1016/j.jpeds.2012.08.038. Epub 2012 Oct 3. PubMed PMID: 23040793.
4: Shore N, Cookson MS, Gittelman MC. Long-term efficacy and tolerability of once-yearly histrelin acetate subcutaneous implant in patients with advanced prostate cancer. BJU Int. 2012 Jan;109(2):226-32. doi: 10.1111/j.1464-410X.2011.10370.x. Epub 2011 Aug 18. PubMed PMID: 21851539.
5: Djavan B, Schlegel P, Salomon G, Eckersberger E, Sadri H, Graefen M. Analysis of testosterone suppression in men receiving histrelin, a novel GnRH agonist for the treatment of prostate cancer. Can J Urol. 2010 Aug;17(4):5265-71. PubMed PMID: 20735905.
6: Hirsch HJ, Lahlou N, Gillis D, Strich D, Rosenberg-Hagen B, Chertin B, Farkas A, Hartman H, Spitz IM. Free alpha-subunit is the most sensitive marker of gonadotropin recovery after treatment of central precocious puberty with the histrelin implant. J Clin Endocrinol Metab. 2010 Jun;95(6):2841-4. doi: 10.1210/jc.2009-2078. Epub 2010 Mar 25. PubMed PMID: 20339028.
7: Deeks ED. Histrelin: in advanced prostate cancer. Drugs. 2010 Mar 26;70(5):623-30. doi: 10.2165/11204800-000000000-00000. Review. PubMed PMID: 20329807.
8: Ricker JM, Foody WF, Shumway NM, Shaw JC. Drug-induced liver injury caused by the histrelin (Vantus) subcutaneous implant. South Med J. 2010 Jan;103(1):84-6. doi: 10.1097/SMJ.0b013e3181c376a6. PubMed PMID: 19996852.
9: Rahhal S, Clarke WL, Kletter GB, Lee PA, Neely EK, Reiter EO, Saenger P, Shulman D, Silverman L, Eugster EA. Results of a second year of therapy with the 12-month histrelin implant for the treatment of central precocious puberty. Int J Pediatr Endocrinol. 2009;2009:812517. doi: 10.1155/2009/812517. Epub 2009 Feb 26. PubMed PMID: 19956699; PubMed Central PMCID: PMC2777002.
10: Lewis KA, Eugster EA. Experience with the once-yearly histrelin (GnRHa) subcutaneous implant in the treatment of central precocious puberty. Drug Des Devel Ther. 2009 Sep 21;3:1-5. PubMed PMID: 19920916; PubMed Central PMCID: PMC2769233.
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